molecular formula C9H9NO2 B1658378 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 60722-14-7

2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1658378
CAS No.: 60722-14-7
M. Wt: 163.17 g/mol
InChI Key: KLMMYNMIJLTRCX-UHFFFAOYSA-N
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Patent
US04003942

Procedure details

To a solution of 250 g (1.14 moles) isobutyl 2-cyano-5-norbornene-2-carboxylate (IBC/CPD adduct) in 1000 ml. 95% ethanol is added a solution of 112 g (1.71 moles) of potassium hydroxide (86%w) in 1000 ml. water. The solution is refluxed on a steam bath for one hour, diluted with 3500 ml. water, and extracted with 2 × 400 ml. benzene to remove any unreacted ester. The aqueous phase is acidified to pH 1 with 6 N HCl and the oily product extracted into 4 × 200 ml. chloroform. The combined extracts are backwashed with 3 × 200 ml. water (which removed the orange color), dried over anhydrous sodium sulfate, and solvent stripped to give 182.3 g (98% theory) of the crude adduct, a pale orange syrupy liquid. Crystallization from benzene/hexane gives three crops of purified 2-cyano-5-norbornene-2-carboxylic acid: (1) 89.7 g, mp 87.5°-92° C, (2) 34.2 g, mp 87.5°-96.5° C, and (3) 15.9 g, mp. 85°-90° C.
Name
isobutyl 2-cyano-5-norbornene-2-carboxylate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:10]([O:12]CC(C)C)=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)#[N:2].C(O)C.[OH-].[K+]>O>[C:1]([C:3]1([C:10]([OH:12])=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)#[N:2] |f:2.3|

Inputs

Step One
Name
isobutyl 2-cyano-5-norbornene-2-carboxylate
Quantity
250 g
Type
reactant
Smiles
C(#N)C1(C2C=CC(C1)C2)C(=O)OCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed on a steam bath for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with 3500 ml
EXTRACTION
Type
EXTRACTION
Details
water, and extracted with 2 × 400 ml
CUSTOM
Type
CUSTOM
Details
benzene to remove any unreacted ester
EXTRACTION
Type
EXTRACTION
Details
the oily product extracted into 4 × 200 ml
CUSTOM
Type
CUSTOM
Details
water (which removed the orange color),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
to give 182.3 g (98% theory) of the crude adduct
CUSTOM
Type
CUSTOM
Details
Crystallization from benzene/hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(C2C=CC(C1)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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